molecular formula C11H8N2O2 B170348 methyl 6-cyano-1H-indole-2-carboxylate CAS No. 104291-83-0

methyl 6-cyano-1H-indole-2-carboxylate

Cat. No.: B170348
CAS No.: 104291-83-0
M. Wt: 200.19 g/mol
InChI Key: VDOVWALYWVUEQR-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Molecular Design

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of organic chemistry and medicinal chemistry. google.com Its unique electronic structure and relative ease of functionalization make it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. This prevalence is rooted in nature itself; the indole motif is a key component of the essential amino acid tryptophan and is consequently found in a vast array of natural products and alkaloids. google.com In molecular design, the indole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows it to bind with high affinity to a multitude of biological receptors and enzymes.

Overview of Cyano-Substituted Indoles and Indole-2-Carboxylates in Advanced Synthesis

The strategic placement of substituents on the indole core can dramatically modulate its chemical reactivity and biological activity. Cyano-substituted indoles, for instance, are of significant interest in advanced synthesis. The electron-withdrawing nature of the cyano group can influence the reactivity of the indole ring and serve as a versatile chemical handle for further molecular elaboration. It can be a precursor to other functional groups or participate in cycloaddition reactions.

Similarly, indole-2-carboxylates are valuable intermediates in organic synthesis. molaid.com The ester functionality at the 2-position provides a site for various chemical transformations, including hydrolysis, amidation, and reduction, allowing for the construction of diverse molecular architectures. molaid.com The combination of a cyano group and a carboxylate ester on the indole scaffold, as seen in the title compound, creates a multifunctional building block with enhanced utility in the synthesis of complex target molecules.

Rationale for Investigating Methyl 6-Cyano-1H-Indole-2-Carboxylate in Academic Contexts

The investigation of this compound in academic and industrial research is driven by its potential as a key intermediate in the synthesis of pharmacologically active compounds. Its bifunctional nature, possessing both an electron-withdrawing cyano group and a modifiable ester group, makes it a valuable precursor for creating libraries of diverse molecules for drug discovery screening. The presence of the cyano group at the 6-position is particularly interesting as it can influence the electronic properties of the entire indole system and provide a vector for further chemical modification. Research into this specific molecule allows for the exploration of new synthetic methodologies and the development of novel compounds with potential therapeutic applications. For instance, it has been utilized as a starting material in the synthesis of potential androgen receptor modulators and METTL3 inhibitors. google.comgoogle.com

Scope and Objectives of Research on this compound

The primary scope of research involving this compound is its application as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Key objectives of its study include:

Development of efficient synthetic routes to access the molecule itself.

Exploration of its chemical reactivity , investigating how the cyano and ester groups can be selectively transformed to build more complex molecular scaffolds.

Utilization as a key intermediate in the total synthesis of natural products or in the construction of novel molecules with potential biological activity.

Detailed Research Findings

The utility of this compound is demonstrated in its application as a key intermediate in the synthesis of more complex heterocyclic structures for medicinal chemistry research.

One notable application is in the synthesis of precursors for androgen receptor modulators. In a documented synthetic procedure, this compound is N-alkylated using methyl iodide in the presence of potassium carbonate in a dimethylformamide (DMF) solvent. google.com This reaction specifically targets the nitrogen of the indole ring, demonstrating the compound's utility in building more elaborate molecular frameworks.

Another significant application is its use as a precursor for METTL3 inhibitors. In this context, the ester group of this compound is hydrolyzed to the corresponding carboxylic acid. google.com This is achieved by treating the starting ester with sodium hydroxide (B78521) in methanol (B129727), followed by acidification with hydrochloric acid to precipitate the desired 6-cyano-1H-indole-2-carboxylic acid. google.com This transformation highlights the role of the methyl ester as a protecting group for the carboxylic acid, which can be deprotected when needed for subsequent coupling reactions.

These examples underscore the practical value of this compound as a versatile and strategically important building block in the multi-step synthesis of potential therapeutic agents.

Chemical and Physical Properties

Below are tables detailing some of the known properties of this compound.

Table 1: Chemical Identification

Identifier Value
CAS Number 104291-83-0
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol

Table 2: Physical Properties

Property Value
Physical Form Solid

Table 3: Spectroscopic Data

Spectroscopy Characteristic Peaks
FTIR (cm⁻¹) ~2240 (C≡N stretch), 1720–1740 (C=O ester stretch)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-cyano-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)10-5-8-3-2-7(6-12)4-9(8)13-10/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOVWALYWVUEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427997
Record name methyl 6-cyano-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104291-83-0
Record name methyl 6-cyano-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of Methyl 6 Cyano 1h Indole 2 Carboxylate

Reactivity of the Indole (B1671886) Nitrogen (N1)

N-Alkylation and N-Acylation Reactions

The indole nitrogen can readily undergo N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, which can be achieved using various alkylating agents. For instance, methylation and benzylation of the indole nitrogen can be accomplished using dimethyl carbonate and dibenzyl carbonate, respectively, in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com These reactions can be carried out with or without an organic solvent and may be accelerated by microwave irradiation. google.com

N-acylation involves the introduction of an acyl group to the indole nitrogen. This transformation is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. For example, N-acetylation can be performed using acetic anhydride (B1165640) with a catalytic amount of sulfuric acid. clockss.org

Reaction TypeReagentsConditionsProduct Type
N-MethylationDimethyl carbonate, DABCOHeat (90-95°C) or microwave irradiationN-methylated indole derivative
N-BenzylationDibenzyl carbonate, DABCOHeat or microwave irradiationN-benzylated indole derivative
N-AcetylationAcetic anhydride, H₂SO₄Heat (100°C)N-acetylated indole derivative

This table summarizes common N-alkylation and N-acylation reactions of the indole nitrogen.

Influence of the N-Substituent on Molecular Conformation and Reactivity

The nature of the substituent on the indole nitrogen significantly impacts the molecule's conformation and reactivity. The introduction of a substituent at the N1 position can alter the electronic properties of the indole ring system. Electron-donating groups can increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the ring's electron density, affecting its reactivity in substitution reactions.

The size and nature of the N-substituent also play a role in the molecular conformation. Bulky substituents can induce steric hindrance, influencing the orientation of other parts of the molecule and potentially affecting its ability to interact with biological targets. The substituent can also impact the planarity of the indole ring system, which can be a critical factor for certain biological activities.

Reactivity of the 2-Carboxylate Group

The methyl ester group at the 2-position of the indole ring is another key site for chemical modification, offering pathways to a variety of important derivatives.

Transesterification Reactions

Transesterification involves the conversion of the methyl ester to a different ester. This reaction is typically carried out by reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. While specific examples for methyl 6-cyano-1H-indole-2-carboxylate are not detailed in the provided search results, this is a general and widely applicable reaction for esters. The choice of alcohol determines the resulting ester, allowing for the synthesis of a library of ester derivatives with varying properties.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-cyano-1H-indole-2-carboxylic acid. chemicalbook.com This transformation is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) or lithium hydroxide in an aqueous or mixed aqueous-organic solvent system. clockss.org The resulting carboxylic acid is a crucial intermediate for further derivatization, such as amidation reactions. Enzymatic hydrolysis using nitrilases or a combination of nitrile hydratase and amidase can also be employed for the selective hydrolysis of nitriles to carboxylic acids, offering a mild and often stereoselective alternative to chemical methods. researchgate.net

Hydrolysis MethodReagents/CatalystProduct
Alkaline HydrolysisNaOH or LiOH in aqueous solution6-Cyano-1H-indole-2-carboxylic acid
Enzymatic HydrolysisNitrilase or Nitrile hydratase/amidase6-Cyano-1H-indole-2-carboxylic acid

This table outlines methods for the hydrolysis of the 2-carboxylate group.

Amidation Reactions

The carboxylic acid obtained from hydrolysis can be converted into a wide range of amides through amidation reactions. This typically involves activating the carboxylic acid, for example, with a coupling agent like isobutyl chloroformate, followed by reaction with an amine. clockss.org This allows for the introduction of a diverse array of substituents at the 2-position, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. The direct conversion of the ester to an amide is also possible, though often requires harsher conditions.

Reactivity of the 6-Cyano Group

The cyano group at the C6 position is a key functional handle for a variety of chemical transformations. Its electronic properties allow for both nucleophilic additions to the carbon-nitrogen triple bond and conversion into other important functional groups.

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org This reaction is analogous to nucleophilic additions to carbonyl groups. openstax.orgchemistrysteps.com The initial attack by a nucleophile results in the formation of a transient, sp²-hybridized imine anion. openstax.org

While specific studies on this compound are not prevalent, the general reactivity of nitriles is well-documented. For instance, Grignard reagents can add to the nitrile to form an imine anion, which upon hydrolysis, yields a ketone. openstax.org Similarly, organolithium reagents can participate in this type of addition. The reaction is typically initiated by the nucleophilic attack on the electrophilic carbon of the nitrile. chemguide.co.uklibretexts.org For successful cyanohydrin formation from aldehydes or ketones, the presence of free cyanide ions is crucial, which can be achieved by using a cyanide salt under acidic conditions or hydrogen cyanide with a base. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions to Nitriles This table presents generalized reactions as the direct application to this compound is based on established chemical principles rather than specific literature examples.

NucleophileIntermediateFinal Product (after hydrolysis)Reaction Type
Grignard Reagent (R-MgX)Imine AnionKetoneOrganometallic Addition
Organolithium (R-Li)Imine AnionKetoneOrganometallic Addition
Hydride (from LiAlH₄)Imine AnionPrimary AmineReduction

The cyano group is a versatile precursor that can be readily converted into other valuable functional groups, significantly broadening the synthetic utility of the parent molecule.

Reduction to Amine: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. openstax.org The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion. This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous workup, gives the primary amine. openstax.org Applying this to the target molecule would yield methyl 6-(aminomethyl)-1H-indole-2-carboxylate.

Hydrolysis to Carboxylic Acid: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.com

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen activates the triple bond for a nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the nitrile carbon. The intermediate amide is formed after protonation and tautomerization, which is then hydrolyzed to a carboxylate salt. openstax.orgchemistrysteps.com A final acidification step yields the carboxylic acid. openstax.org The hydrolysis of this compound would ultimately produce 1H-indole-2,6-dicarboxylic acid, assuming the methyl ester at the C2 position is also hydrolyzed.

Table 2: Key Transformations of the 6-Cyano Group

TransformationTypical ReagentsProduct Functional Group
ReductionLiAlH₄, followed by H₂OPrimary Amine (-CH₂NH₂)
HydrolysisH₃O⁺ (heat) or NaOH (heat), followed by H₃O⁺Carboxylic Acid (-COOH)

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. The inherent nucleophilicity is highest at the C3 position, directing most electrophilic attacks to this site. acs.org

The electron-donating nature of the indole nitrogen enhances the electron density at the C3 position, making it the primary site for electrophilic attack.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the indole ring, typically at the C3 position. The reaction is usually carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. Given the high nucleophilicity of indoles, milder conditions are often sufficient compared to less reactive aromatic systems.

Vilsmeier-Haack Formylation: This is a widely used method to introduce a formyl group (-CHO) onto electron-rich aromatic rings. youtube.com The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), acts as the electrophile. openstax.org The reaction with indoles is highly regioselective for the C3 position, providing a straightforward route to 3-formylindole derivatives. uni.lu

Halogenation of indoles is a common electrophilic substitution reaction. The regioselectivity is generally directed to the most nucleophilic C3 position. Common halogenating agents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. The reactivity and selectivity can be influenced by the reaction conditions and the substitution pattern already present on the indole ring. youtube.comyoutube.comyoutube.com For this compound, electrophilic halogenation is expected to occur preferentially at the C3 position, yielding the corresponding 3-halo derivative.

Cross-Coupling Reactions on Functionalized Indole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on the this compound core, a suitable functional group, typically a halogen, must first be installed on the indole ring. As established, halogenation would likely occur at the C3 position. A C3-halogenated derivative could then serve as a substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.net It is highly versatile and tolerant of many functional groups. A 3-halo-6-cyano-1H-indole-2-carboxylate derivative could be coupled with a wide range of aryl or vinyl boronic acids to introduce diverse substituents at the C3 position. researchgate.net

Heck Coupling: This reaction forms a carbon-carbon bond between an alkene and an organohalide. The C3-halogenated indole derivative could react with various alkenes to append vinyl groups at the C3 position, further expanding the molecular complexity.

Table 3: Potential Cross-Coupling Reactions of a C3-Halogenated Indole Derivative This table outlines potential synthetic pathways based on established cross-coupling methodologies.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd Catalyst (e.g., Pd(PPh₃)₄), BaseC(sp²)-C(sp²) or C(sp²)-C(sp²)
HeckAlkenePd Catalyst (e.g., Pd(OAc)₂), BaseC(sp²)-C(sp²)
SonogashiraTerminal AlkenePd Catalyst, Cu(I) co-catalyst, BaseC(sp²)-C(sp)
Buchwald-HartwigAmine or AlcoholPd Catalyst, Ligand (e.g., phosphine), BaseC(sp²)-N or C(sp²)-O

Cycloaddition Reactions and Annulation Protocols

The indole ring system can participate in cycloaddition reactions, although these are less common than for simple alkenes or dienes. acs.org Annulation protocols, which involve the formation of a new ring fused to the indole core, are valuable for synthesizing complex polycyclic indole alkaloids and related structures.

The classic Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. researchgate.net While this compound itself does not directly participate as a primary substrate, it can be chemically modified to generate derivatives suitable for Knoevenagel condensation. For example, the indole-2-carboxylate (B1230498) could potentially be reduced to an aldehyde, which could then react with active methylene compounds like malononitrile (B47326) or methyl cyanoacetate (B8463686). nih.gov

Alternatively, the indole C3 position, which is nucleophilic, can react with Knoevenagel adducts. More complex one-pot reactions involving indole derivatives can lead to the formation of novel heterocyclic systems, where a Knoevenagel-type condensation is a key step in the cascade sequence. nih.gov

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The indole nucleus, particularly the C3 position, can act as a soft nucleophile in Michael additions, a reaction often referred to as a Friedel-Crafts-type alkylation. This reactivity is enhanced in electron-rich indoles. For this compound, the electron-withdrawing nature of the substituents at C2 and C6 deactivates the ring towards this reaction.

However, the N-H of the indole can act as a nucleophile in aza-Michael additions. science.gov This reaction would lead to N-alkylation of the indole ring. The reaction is typically catalyzed by a base and involves the addition of the indole nitrogen to a Michael acceptor, such as an α,β-unsaturated ester, ketone, or nitrile. masterorganicchemistry.comscience.gov Lewis acids can also catalyze the Michael addition of indoles to α,β-unsaturated carbonyl compounds, proceeding through activation of the Michael acceptor. acs.org

Table 4: Potential Michael Addition Reactions

Michael DonorMichael Acceptor ExampleProduct TypeCatalyst TypeReference
Indole C3-positionα,β-Unsaturated ketoneC3-Alkylated indoleLewis Acid acs.org
Indole N-Hα,β-Unsaturated esterN-Alkylated indoleBase science.gov

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the molecular connectivity can be assembled.

The N-H proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is characteristic of indole (B1671886) N-H protons. The aromatic protons (H-4, H-5, and H-7) would appear in the aromatic region (approximately 7.0-8.0 ppm). Their specific shifts and coupling patterns would be dictated by their positions relative to the electron-withdrawing cyano group. The H-3 proton on the pyrrole (B145914) ring would likely appear as a singlet or a narrow doublet further upfield in the aromatic region. The methyl protons of the ester group (-OCH₃) would be observed as a sharp singlet, typically around 3.9-4.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 6-cyano-1H-indole-2-carboxylate

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
N-H > 10 br s
H-7 ~ 8.0 s or d
H-4 ~ 7.7 d
H-5 ~ 7.4 dd
H-3 ~ 7.2 s or d

Note: This table is based on predicted values and general ranges for indole derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eleven distinct signals would be expected. The carbonyl carbon of the ester would be the most downfield signal (typically 160-165 ppm). The eight carbons of the indole ring system would resonate in the 100-140 ppm range. The carbon of the cyano group (-C≡N) would appear around 118-120 ppm. The methyl carbon of the ester would be the most upfield signal, typically around 52 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester) 160 - 165
C-7a 135 - 140
C-3a 125 - 130
C-2 125 - 130
C-4 120 - 125
C-5 120 - 125
C-7 110 - 115
C-6 100 - 105
C-3 100 - 105
-C≡N 118 - 120

Note: This table is based on predicted values and general ranges for indole derivatives. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between the coupled protons on the aromatic ring (e.g., between H-4 and H-5), which helps to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the straightforward assignment of protonated carbons. For instance, the methyl proton signal would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is essential for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, the methyl protons would show a correlation to the ester carbonyl carbon, confirming the ester functionality. The H-7 proton would show correlations to C-5 and C-6, helping to place the cyano group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining stereochemistry and conformation, though less critical for a planar aromatic system like this one.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C≡N Stretch: A sharp, intense absorption characteristic of the nitrile group would be present in the 2220-2240 cm⁻¹ region. mdpi.com

C=O Stretch: A very strong absorption from the ester carbonyl group is expected around 1710-1730 cm⁻¹, consistent with an α,β-unsaturated ester conjugated with an aromatic system. mdpi.com

C=C Stretches: Aromatic ring stretching vibrations would cause several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the ester group would likely appear as a strong band in the 1200-1300 cm⁻¹ range.

Table 3: Expected IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Indole N-H Stretch 3300 - 3400 Medium
Aromatic C-H Stretch > 3000 Medium-Weak
Aliphatic C-H Stretch < 3000 Medium-Weak
Nitrile C≡N Stretch 2220 - 2240 Strong, Sharp
Ester C=O Stretch 1710 - 1730 Very Strong
Aromatic C=C Stretch 1450 - 1600 Medium

In the solid state, this compound can participate in intermolecular hydrogen bonding. The indole N-H group is a hydrogen bond donor, while the ester carbonyl oxygen and the nitrogen of the cyano group are potential hydrogen bond acceptors.

The presence of hydrogen bonding has a noticeable effect on the IR spectrum. The N-H stretching band would likely be broadened and shifted to a lower frequency (red-shifted) compared to its frequency in a non-polar solvent. Similarly, the C=O stretching frequency may also shift to a lower wavenumber if the carbonyl oxygen is involved in hydrogen bonding. Analysis of these shifts can provide valuable information about the nature and strength of intermolecular interactions within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise mass determination and structural elucidation of molecules. nih.gov It provides unambiguous elemental composition and insights into molecular fragmentation patterns.

Accurate Mass Determination

HRMS determines the mass of a molecule with extremely high accuracy, which allows for the calculation of its elemental formula. For this compound, the molecular formula is C₁₁H₈N₂O₂. matrixscientific.comalfachemch.com The theoretical monoisotopic mass is calculated to be 200.05858 Da. uni.lu HRMS analysis can verify this mass, typically within a few parts per million (ppm), confirming the compound's elemental composition. The technique identifies the mass-to-charge ratio (m/z) of the molecular ion and its common adducts formed during the ionization process.

Table 1: Predicted m/z Values for Adducts of this compound Data predicted using computational methods. uni.lu

Adduct Formula Adduct Type Predicted m/z
[M+H]⁺ Protonated Molecule 201.06586
[M+Na]⁺ Sodium Adduct 223.04780
[M+K]⁺ Potassium Adduct 239.02174
[M+NH₄]⁺ Ammonium (B1175870) Adduct 218.09240

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments within an HRMS instrument provide information about the compound's structure by analyzing its fragmentation patterns. While specific experimental fragmentation data for this compound is not detailed in the available literature, a plausible pathway can be proposed based on its chemical structure.

Upon ionization, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would likely undergo fragmentation through the loss of stable neutral molecules or radicals. Key fragmentation steps would likely involve the substituents on the stable indole core:

Loss of a methoxy radical: Cleavage of the O-CH₃ bond in the ester group could lead to the loss of a methoxy radical (•OCH₃), resulting in a prominent acylium ion.

Loss of methanol (B129727): Fragmentation of the protonated ester could result in the neutral loss of methanol (CH₃OH).

Decarbonylation: Subsequent fragmentation of the acylium ion could involve the loss of carbon monoxide (CO).

The indole ring itself and the cyano group are relatively stable and would likely remain intact in the major fragment ions, serving as a diagnostic core structure in the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. libretexts.org This technique is particularly useful for studying compounds with conjugated π systems and chromophores. libretexts.org

Electronic Transitions and Chromophore Analysis

The structure of this compound contains multiple chromophores—the indole ring system, the carbonyl group (C=O) of the ester, and the nitrile group (C≡N). These features give rise to characteristic electronic transitions. slideshare.net The conjugated system of the indole ring and the presence of heteroatoms with non-bonding electrons (n) allow for several types of transitions, primarily π→π* and n→π*. libretexts.org

π→π Transitions:* These high-energy transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of the conjugated indole aromatic system and typically result in strong absorption bands in the UV region. libretexts.org

n→π Transitions:* These transitions involve promoting a non-bonding electron from a nitrogen or oxygen atom to an antibonding π* orbital. libretexts.org They are generally of lower energy and have weaker absorption intensity compared to π→π* transitions. youtube.com

The molecule can be analyzed as a "push-pull" or donor-π-acceptor (D-π-A) system. The electron-rich indole ring acts as an electron donor, while the electron-withdrawing methyl carboxylate and cyano groups at opposite ends of the conjugated system act as acceptors. This configuration facilitates an intramolecular charge-transfer (ICT) transition upon absorption of light, which can lead to a strong absorption band in the near-UV or visible region. semanticscholar.org The position and intensity of this ICT band are often sensitive to solvent polarity. semanticscholar.org

X-ray Diffraction Analysis (Applicable to Crystalline Forms)

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state.

Solid-State Molecular Conformation

For a crystalline sample of this compound, single-crystal X-ray diffraction analysis would provide precise data on its molecular geometry and packing in the crystal lattice. While specific crystallographic data for this compound is not available in the surveyed literature, analysis of similar indole derivatives suggests the type of information that would be obtained. nih.gov

Key structural features that would be elucidated include:

Planarity: Confirmation of the planarity of the bicyclic indole ring system.

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, revealing any structural strain or unusual bonding characteristics.

Substituent Orientation: The dihedral angles describing the orientation of the methyl carboxylate and cyano groups relative to the indole plane.

Intermolecular Interactions in Crystal Lattice

The supramolecular architecture of crystalline this compound is dictated by a network of intermolecular interactions, which play a crucial role in the stabilization of the crystal lattice. The presence of hydrogen bond donors (the indole N-H group), hydrogen bond acceptors (the ester carbonyl oxygen and the cyano nitrogen), and an extended π-system (the indole ring) allows for a variety of non-covalent interactions. These interactions collectively determine the packing of the molecules in the solid state.

Analysis of the crystal structures of related indole derivatives suggests that hydrogen bonding is a predominant feature in defining the molecular assembly. In the case of this compound, the indole N-H group is expected to act as a primary hydrogen bond donor. It can form strong hydrogen bonds with either the carbonyl oxygen atom of the ester group or the nitrogen atom of the cyano group on an adjacent molecule. For instance, studies on indole-2-carboxylic acid have revealed the formation of planar ribbons held together by intermolecular O–H⋯O and N–H⋯O hydrogen bonds capes.gov.br. Similarly, in a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, interactions between the NH groups of the indole rings and adjacent methoxy groups, alongside C–H⋯O contacts, significantly influence the spatial arrangement of molecules mdpi.com.

The cyano group, with its electron-withdrawing nature and linear geometry, is also a key participant in intermolecular interactions. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor. Furthermore, the cyano group can engage in dipole-dipole interactions and potentially weaker C–H⋯N hydrogen bonds. The versatility of the cyano group in forming non-covalent bonds is well-documented, where it can contribute to the formation of robust supramolecular structures nih.gov.

A summary of the probable intermolecular interactions is presented in the table below.

Interaction TypeDonorAcceptorPotential Role in Crystal Lattice
Hydrogen BondingIndole N-HCarbonyl Oxygen (C=O)Formation of chains or dimers
Hydrogen BondingIndole N-HCyano Nitrogen (C≡N)Linking of molecules into networks
π-π StackingIndole RingIndole RingStabilization of layered structures
C–H⋯O InteractionsAromatic/Methyl C-HCarbonyl Oxygen (C=O)Fine-tuning of molecular packing
C–H⋯N InteractionsAromatic/Methyl C-HCyano Nitrogen (C≡N)Contribution to lattice stability
C–H⋯π InteractionsAromatic/Methyl C-HIndole RingFurther stabilization of the crystal structure

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic world of molecules. For a compound like methyl 6-cyano-1H-indole-2-carboxylate, these calculations can elucidate its fundamental electronic structure, predict its spectroscopic behavior, and rationalize its chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, including bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would typically be employed to determine the optimized ground-state geometry. These calculations would reveal the planarity of the indole (B1671886) ring system and the preferred orientation of the methyl carboxylate group. The electron-withdrawing nature of the cyano group at the 6-position and the methyl carboxylate group at the 2-position would influence the electron distribution across the indole scaffold, an effect that can be precisely quantified through DFT.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic parameters, which can be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable information about the chemical environment of each atom. For this compound, predicted ¹H and ¹³C NMR spectra would aid in the assignment of experimental signals. For instance, the proton of the methyl ester group is anticipated to appear as a singlet in the range of δ 3.9–4.1 ppm.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to predict its Infrared (IR) spectrum. For this compound, the characteristic stretching frequency of the cyano (C≡N) group is expected to appear as a sharp absorption band around 2240 cm⁻¹. The carbonyl (C=O) stretch of the ester group would likely be observed in the region of 1720–1740 cm⁻¹.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions that give rise to UV-Vis absorption spectra. This would help in understanding the photophysical properties of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO represents its electron-accepting capability. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. For this compound, the electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO, influencing its behavior in chemical transformations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red regions signify negative electrostatic potential, often associated with lone pairs of electrons and nucleophilic sites, while blue regions indicate positive potential, corresponding to electron-deficient areas and electrophilic sites. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the carboxylate group, highlighting these as potential sites for electrophilic attack. Conversely, the hydrogen atom attached to the indole nitrogen would exhibit a positive potential.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can be used to explore the dynamic behavior of molecules.

Prediction of Solvation Effects on Molecular Structure

Computational studies on indole derivatives provide insights into the influence of solvents on their three-dimensional structure. While specific crystallographic data for this compound is not widely reported, the behavior of analogous compounds allows for informed predictions. For instance, computational modeling of related indoline-2-carboxylic acid derivatives has shown that the conformational preference can be significantly influenced by the polarity of the solvent. In polar solvents, there is a predicted preference for cis amide conformers, a phenomenon attributed to favorable dipole interactions between the solvent and the molecule.

In Silico Approaches to Molecular Design and Interaction Prediction

In silico methods are indispensable tools in contemporary drug discovery, allowing for the efficient design and prediction of molecular interactions for compounds like this compound.

Molecular Docking Simulations with Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For indole derivatives, docking simulations are routinely performed to understand their potential as therapeutic agents by modeling their interaction with biological targets. thesciencein.orgnih.gov

For example, docking studies on novel indole-based compounds have been used to evaluate their potential as anti-Alzheimer's agents by predicting their binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Similarly, indole-2-carboxamide derivatives have been docked into the active sites of kinases like EGFR, BRAFV600E, and VEGFR-2 to investigate their binding modes and rationalize their antiproliferative activity. nih.gov In another study, spiro[indole-3,4'-pyridine] derivatives were docked against the bacterial regulator protein PqsR of Pseudomonas aeruginosa to assess their potential as antibacterial agents. mdpi.com These simulations provide crucial information about the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Prediction of Binding Modes and Interaction Energies

Beyond simply predicting the pose, computational methods can estimate the strength of the interaction between a ligand and its target protein in terms of binding energy. A lower, more negative binding energy generally indicates a more stable and potentially more potent interaction.

In a study of spiro[indole-3,4'-pyridine] derivatives, docking calculations predicted binding energies ranging from -5.8 to -8.2 kcal/mol against the PqsR protein. mdpi.com The analysis revealed that hydrogen bonding and hydrophobic interactions were crucial for stabilizing the inhibitors within the binding pocket of the receptor. mdpi.com Another advanced approach combines molecular docking with molecular dynamics (MD) simulations and linear interaction energy (LIE) methods to achieve more accurate predictions. This strategy was successfully used to predict the correct crystallographic binding modes of ethionamide (B1671405) booster lead compounds targeting the transcriptional repressor EthR from Mycobacterium tuberculosis. nih.gov Such predictions are vital for understanding why certain derivatives show higher activity and for guiding the synthesis of more effective analogs.

Predicted Binding Energies of Indole Derivatives Against a Bacterial Regulator Protein (PqsR)
Compound TypeBinding Energy Range (kcal/mol)Key Interactions
Spiro[indole-3,4'-pyridine] Derivatives-5.8 to -8.2Hydrogen Bonding, Hydrophobic

Ligand Design Strategies Based on Indole Derivatives

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility makes it a cornerstone for various ligand design strategies.

One prominent strategy is the multi-target-directed ligand (MTDL) approach, which aims to design a single molecule that can interact with multiple targets involved in a complex disease. This has been applied in the design of indole derivatives for Alzheimer's disease, targeting both cholinesterases and neuroinflammation. nih.govnih.gov

Another strategy involves decorating the indole core with specific pharmacophores to direct its activity. For instance, attaching a methanesulfonyl group can provide selectivity for COX-2, an enzyme involved in inflammation. nih.gov The cyano group, as seen in this compound, is an important substituent in ligand design. It is an electron-withdrawing group that can enhance binding affinity through interactions like hydrogen bonding and is useful for synthetic modifications via cross-coupling reactions. This makes cyano-substituted indoles valuable intermediates for synthesizing kinase inhibitors.

Computational Assessment of Molecular Interaction Profiles (e.g., ADME prediction models without specific results)

Before costly synthesis and biological testing, computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These in silico ADMET (ADME and Toxicity) predictions help to identify compounds with potentially poor pharmacokinetic profiles early in the drug discovery process. iaps.org.innih.gov

Various computational tools and methodologies are employed for this purpose. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with biological activity or properties, are widely used. nih.gov Machine learning algorithms, such as random forest and deep learning models, are increasingly being applied to large datasets to build more accurate predictive models for properties like solubility, plasma protein binding, and metabolic stability. github.commdpi.com For indole derivatives, programs like SwissADME and Molinspiration are used to predict drug-likeness based on factors like Lipinski's rule of five, topological polar surface area (TPSA), and predicted lipophilicity (logP). iaps.org.inmdpi.com These computational assessments provide a holistic view of a molecule's potential to be a successful drug, guiding the selection and optimization of lead compounds. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Variation on Indole-2-Carboxylate (B1230498) Scaffold

The cyano group (C≡N) is a potent electron-withdrawing group. While direct SAR studies comparing the 6-cyano position to other positions on the indole-2-carboxylate scaffold are not extensively detailed in the provided research, the importance of strong electron-withdrawing groups on the indole's phenyl ring has been established in other contexts. For instance, in the design of Photosystem II inhibitors, the presence of such groups was found to be important for the ligand's interaction with the binding pocket of the D1 protein. nih.govresearchgate.net The placement of the cyano group at the C6 position, therefore, significantly influences the electronic properties of the entire indole (B1671886) ring system, which can be a critical factor for molecular interactions and biological activity.

The methyl carboxylate group at the C2 position is a key feature of the scaffold. This ester moiety can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding site. However, in some contexts, its presence can be detrimental to activity. For example, in the development of HIV-1 integrase inhibitors, it was suggested that an esterified C2 carboxyl group might impair the necessary chelation with metal ions in the enzyme's active site. nih.gov In many drug design campaigns, the ester is hydrolyzed to the corresponding carboxylic acid, which then acts as a crucial metal-binding group. nih.gov Therefore, the ester moiety often serves as a precursor or a point for modification, with its conversion to a carboxylic acid being a key step for achieving biological activity against certain targets. nih.govnih.gov Furthermore, the ester can undergo transesterification under certain basic conditions, for instance, using sodium methoxide in methanol (B129727) can convert an ethyl ester to a methyl ester. mdpi.com

The nitrogen atom at the N1 position of the indole ring is a common site for modification. The presence or absence of a substituent at this position can significantly impact the molecule's activity. In one study on indole-based chalcone derivatives, the absence of substituents at the N-1 position was found to contribute to optimal antiproliferative activity. researchgate.net Conversely, the introduction of substituents at N1 is a widely used strategy in medicinal chemistry. mdpi.com Alkylation of the indole nitrogen requires a base to generate the corresponding anion before the alkyl group is introduced. mdpi.com Adding an electron-withdrawing substituent at the C2-position, such as the methyl carboxylate group, increases the acidity of the N-H proton, facilitating N-alkylation and opening pathways for further molecular diversification. mdpi.com

Systematic exploration of substituents at the C3, C5, and C6 positions of the indole-2-carboxylate scaffold has yielded critical insights into the structural requirements for various biological activities.

C3 Position: The C3 position is highly reactive and a common site for introducing diverse side chains. rsc.org In a series of antagonists for the strychnine-insensitive glycine binding site, indole-2-carboxylates bearing suitable chains at the C3 position were synthesized and evaluated. nih.gov A quantitative structure-activity relationship (QSAR) analysis revealed that the terminal phenyl ring of the C3 side chain should lie in a non-hydrophobic pocket of limited size. nih.gov The potency of these compounds was found to decrease with more lipophilic and bulky substituents on this terminal phenyl ring. nih.gov

C5 and C6 Positions: Modifications at the C5 and C6 positions on the indole's benzene (B151609) ring have been shown to modulate activity significantly.

In the pursuit of HIV-1 integrase inhibitors, structural optimizations at the C6 position were performed. The introduction of a halogenated benzene ring at C6 via a Buchwald-Hartwig reaction led to compounds that could effectively bind with viral DNA through π–π stacking interactions. nih.gov

For a series of CysLT1 selective antagonists, methoxy group substitutions at C5 and C7 were found to be favorable, while substitutions at C4 were the least favorable. nih.gov

In another study, the presence of a methoxy group at either the C5 or C6 position was found to contribute to optimal activity of certain indole-propenone compounds. researchgate.net

Investigations into indole-2-carboxamides as antimycobacterial agents showed that bulky, electron-withdrawing, and lipophilic para-substitutions on an aniline (B41778) moiety attached to the carboxamide resulted in increased activity. nih.gov Specifically, chloro and bromo substitutions were more potent than unsubstituted counterparts. nih.gov

The following table summarizes the observed effects of various substituents on the indole-2-carboxylate scaffold based on several research findings.

PositionSubstituent/ModificationTarget/ActivityObserved EffectSource(s)
N1 Unsubstituted (N-H)AntiproliferativeContributed to optimal activity in one study. researchgate.net
C2 Carboxylic Acid (from ester)HIV-1 Integrase InhibitionEssential for chelation with Mg²⁺ ions in the active site. nih.gov
C3 Phenylamino-carbonyl-ethenyl chainGlycine Site AntagonistPotency decreases with bulky, lipophilic groups on the terminal phenyl ring. nih.gov
C5 Methoxy GroupAntiproliferativeContributed to optimal activity. researchgate.net
C6 Halogenated Benzene RingHIV-1 Integrase InhibitionBinds effectively with viral DNA via π–π stacking. nih.gov
C6 Methoxy GroupAntiproliferativeContributed to optimal activity. researchgate.net

Rational Design Strategies for Indole Derivatives

The rational design of indole derivatives leverages established principles to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. nih.gov Strategies such as scaffold hopping and bioisosteric replacement are central to this process. researchgate.net

Scaffold hopping and bioisosteric replacement are powerful techniques used in drug design to explore novel chemical space and enhance the properties of a molecule. researchgate.netnih.gov

Bioisosteric replacement involves substituting one functional group or atom with another that possesses similar physical or chemical properties, leading to a comparable biological response. researchgate.net This strategy is used to improve potency, modify metabolism, or reduce toxicity. For example, the indole moiety itself can be the subject of bioisosteric replacement in the design of new chemical entities. bohrium.com

Scaffold hopping is a more drastic approach where the core molecular framework (the scaffold) of a known active compound is replaced with a chemically different but functionally equivalent scaffold. nih.gov This can lead to the discovery of novel intellectual property, improved synthetic accessibility, and better drug-like properties. researchgate.netnih.gov The indole-2-carboxylate core can serve as a starting point for scaffold hopping efforts to identify new classes of compounds with similar biological activities. acs.org These design strategies are integral to modifying and optimizing molecules like methyl 6-cyano-1H-indole-2-carboxylate for specific therapeutic applications. acs.org

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling and ligand-based design are pivotal computational strategies in the optimization of lead compounds, and derivatives of this compound have been subjects of such studies to elucidate the key structural features required for their biological activity. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown.

In the development of novel inhibitors for various enzymes, the indole scaffold serves as a "privileged structure," meaning it is capable of binding to multiple biological targets. nih.govmdpi.com Pharmacophore models for indole-based compounds often highlight a common set of features. For instance, in the context of kinase inhibitors, a typical pharmacophore model would include hydrogen bond donors and acceptors, hydrophobic aromatic regions, and specific steric volumes. The indole N-H group is a classic hydrogen bond donor, while the cyano group at the 6-position and the carbonyl of the ester at the 2-position can act as hydrogen bond acceptors. nih.gov The indole ring itself provides a significant hydrophobic and aromatic feature for π-stacking interactions.

A notable example of ligand-based design involves the development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold. nih.govmdpi.com By analyzing the binding modes of known inhibitors, a pharmacophore can be constructed where the carboxyl group at the C2 position is crucial for chelating with essential Mg2+ ions in the enzyme's active site. nih.govmdpi.com The indole core itself provides a scaffold that correctly positions this key interacting group. nih.govmdpi.com Further modifications, guided by these models, have shown that substitutions at other positions of the indole ring can enhance interactions with hydrophobic pockets within the enzyme's active site, thereby improving potency. nih.govmdpi.com

The essential pharmacophoric features derived from the this compound scaffold can be summarized as follows:

Pharmacophoric FeatureStructural MoietyPotential Role in Binding
Hydrogen Bond DonorIndole N-HInteraction with acceptor groups on the target protein. nih.gov
Hydrogen Bond Acceptor6-Cyano NitrogenInteraction with donor groups on the target protein. nih.gov
Hydrogen Bond Acceptor2-Carboxylate Carbonyl OxygenInteraction with donor groups or chelation with metal ions. nih.govmdpi.com
Aromatic/Hydrophobic RegionIndole Ring Systemπ-stacking and hydrophobic interactions with protein residues. nih.govmdpi.com

Mechanistic Insights into Molecular Recognition (e.g., hydrogen bonding, π-stacking, hydrophobic interactions)

The biological efficacy of derivatives of this compound is determined by the specific molecular interactions they form within the binding site of their target protein. These non-covalent interactions dictate the binding affinity and selectivity of the compound.

Hydrogen Bonding: This is a critical interaction for indole derivatives. The N-H group of the indole ring is a potent hydrogen bond donor and is frequently observed to interact with amino acid backbones or side chains in target proteins. nih.gov The cyano group at the 6-position is an effective hydrogen bond acceptor. nih.gov Similarly, the carbonyl oxygen of the methyl carboxylate group at the 2-position can also accept hydrogen bonds. In some cases, after hydrolysis of the ester to a carboxylic acid, the resulting carboxylate can form strong, charge-assisted hydrogen bonds or chelate with metal ions, as seen in HIV-1 integrase inhibitors. nih.govmdpi.com

Hydrophobic Interactions: The bicyclic indole core is largely hydrophobic and favorably interacts with nonpolar pockets in a protein's active site. These interactions are often with aliphatic amino acid residues like leucine, valine, and isoleucine. mdpi.com Docking studies of indole derivatives into kinase domains, for example, often show the indole ring buried deep within a hydrophobic pocket. mdpi.com

The combination of these interactions creates a high-affinity binding event. For instance, in tubulin inhibitors, the indole nucleus can occupy a hydrophobic cavity, while specific substituents engage in hydrogen bonding at the periphery of the binding site. mdpi.com

Interaction TypeKey Molecular FeatureExample Interacting Protein Residues
Hydrogen BondingIndole N-H (donor), 6-Cyano (acceptor), 2-Carboxylate (acceptor)Serine, Threonine, Tyrosine, Asparagine, Glutamine, Main-chain amides/carbonyls
π-StackingIndole Aromatic RingPhenylalanine, Tyrosine, Tryptophan, Histidine nih.gov
Hydrophobic InteractionsIndole Ring SystemLeucine, Valine, Isoleucine, Alanine, Methionine mdpi.commdpi.com

Functional Group Tolerance in Synthetic Transformations and Its Implications for SAR

The ability to chemically modify a scaffold is fundamental to exploring its structure-activity relationship (SAR). The functional groups present on this compound exhibit different levels of reactivity and tolerance to various synthetic conditions, which in turn dictates the strategies for creating analog libraries.

Indole N-H: The nitrogen of the indole is a versatile position for modification. It can be alkylated or benzylated under basic conditions. nih.gov This position is crucial for SAR studies, as N-substitution can modulate properties like solubility and can probe for steric clashes or new interactions in the binding site. nih.gov However, the acidity of the N-H proton means it can interfere with certain reactions, often necessitating the use of a protecting group.

6-Cyano Group: The cyano group is generally robust and stable under many reaction conditions, including those for N-alkylation and ester hydrolysis. nih.gov Its electron-withdrawing nature influences the reactivity of the indole ring. The cyano group's stability makes it a reliable feature to maintain while modifying other parts of the molecule. Furthermore, the cyano group itself can be a synthetic handle, for example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the introduction of new functionalities to probe different chemical space in SAR studies.

2-Methyl Carboxylate: The methyl ester at the 2-position is readily hydrolyzed to the corresponding carboxylic acid using standard basic conditions (e.g., NaOH or KOH in an alcohol/water mixture). mdpi.commdpi.com This transformation is often a key step, as the carboxylic acid is frequently the more biologically active form, capable of forming ionic interactions or stronger hydrogen bonds. nih.gov The ester can also be converted to amides via aminolysis or by coupling the parent carboxylic acid with amines, a common strategy for expanding SAR. nih.gov The ester is generally stable to many cross-coupling conditions that might be used to modify the benzene portion of the indole ring.

The interplay of these reactivities allows for a systematic exploration of the chemical space around this scaffold.

Functional GroupTolerated TransformationsCommon ReactionsImplications for SAR
Indole N-H Alkylation, Acylation, ArylationReaction with alkyl halides/benzyl bromide and a base. nih.govAllows exploration of the N-1 position to enhance potency or modulate physicochemical properties. nih.gov
6-Cyano Group Stable to many standard conditions (e.g., ester hydrolysis, N-alkylation).Can be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions.Provides a key hydrogen bond accepting feature. Its conversion allows for probing other interactions.
2-Methyl Carboxylate Stable to mild acidic and some basic conditions, catalytic hydrogenation.Hydrolysis to carboxylic acid; mdpi.commdpi.com Conversion to amides. nih.govCrucial for accessing the often more active carboxylic acid. nih.gov Amide formation provides a diverse set of analogs for SAR.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Methyl 6-Cyano-1H-Indole-2-Carboxylate

This compound is a synthetically accessible indole (B1671886) derivative with multiple functional groups that can be selectively manipulated. Its primary academic interest lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential biological activity. The indole-2-carboxamide moiety, which can be readily derived from this compound, is a known pharmacophore in various enzyme inhibitors.

Identification of Knowledge Gaps and Unexplored Research Avenues

There is a significant lack of comprehensive experimental data on the physicochemical and spectroscopic properties of this compound in the public domain. A thorough characterization of this compound would be beneficial for its wider application. Furthermore, the full scope of its chemical reactivity, particularly in the context of developing novel synthetic methodologies, remains largely unexplored. The biological activity profile of this specific compound and its simple derivatives has not been extensively investigated.

Future Directions in Synthetic Innovations

Future research could focus on the development of more efficient and environmentally benign synthetic routes to this compound and its analogues. This could involve the exploration of novel catalytic systems for indole synthesis or the development of one-pot procedures for its derivatization. The use of this compound as a platform for the synthesis of diverse heterocyclic systems through reactions involving the cyano and ester groups is another promising avenue.

Outlook on Advanced Characterization and Computational Studies

A comprehensive spectroscopic and crystallographic analysis of this compound is warranted to provide a solid foundation for future studies. Advanced computational studies, including density functional theory (DFT) calculations and molecular dynamics simulations, could provide deeper insights into its electronic structure, reactivity, and interactions with biological macromolecules. Such studies would be invaluable in guiding the design of new experiments.

Potential for Further Exploration in Structure-Based Molecular Design

Given the importance of indole-2-carboxamides in medicinal chemistry, this compound represents a valuable starting point for structure-based drug design. By combining computational modeling with synthetic chemistry, novel derivatives with tailored properties for specific biological targets can be developed. The cyano group offers an interesting vector for modifying the electronic and steric properties of the molecule to optimize its binding affinity and pharmacokinetic profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 6-cyano-1H-indole-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via a multi-step procedure starting from indole derivatives. For example, formylation at the 3-position of indole followed by nitrile introduction at the 6-position via nucleophilic substitution or cyanation reactions. A reflux in acetic acid with sodium acetate (as a catalyst) is commonly used for condensation steps . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. HPLC or TLC should monitor reaction progress, and recrystallization from DMF/acetic acid mixtures can improve purity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., cyano at C6, ester at C2). IR spectroscopy confirms the presence of nitrile (~2200 cm1^{-1}) and ester carbonyl (~1700 cm1^{-1}) groups .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Data collection requires high-resolution diffraction patterns, and refinement parameters (e.g., R-factors) should align with standards for small molecules (<5%) .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Methodology : Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the ester or nitrile groups. Avoid exposure to strong acids/bases or oxidizing agents. Use PPE (gloves, goggles, P95 respirators) to mitigate risks from potential irritants (e.g., dust inhalation) .

Advanced Research Questions

Q. How do electronic effects of the cyano and ester groups influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodology : Apply conceptual density functional theory (DFT) to calculate Fukui functions and local softness indices. The nitrile group is electron-withdrawing, directing electrophiles to electron-rich positions (e.g., C4 or C5 of the indole ring). Compare experimental results (e.g., bromination or nitration patterns) with DFT-predicted reactivity indices .

Q. What strategies can resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodology : Cross-validate data using multiple techniques (e.g., 1H^1H-15N^{15}N HMBC NMR for nitrogen environments) and compare with computational predictions (e.g., Gaussian-based chemical shift calculations). If crystallographic data conflicts with spectral assignments, re-examine crystal packing effects or solvent interactions .

Q. How can the compound’s electronic properties be leveraged in designing photoactive materials or catalysts?

  • Methodology : Perform time-dependent DFT (TD-DFT) to model UV-Vis absorption spectra and excited-state dynamics. Experimentally, measure fluorescence quantum yields and triplet-state lifetimes. The cyano group enhances charge-transfer capabilities, making the compound suitable for organic photovoltaic applications .

Critical Analysis of Evidence

  • The absence of reported melting points necessitates experimental determination via DSC.
  • Discrepancies in spectroscopic data (e.g., IR peaks for nitrile groups) may arise from solvent effects or impurities, requiring rigorous purification .
  • SHELX-based crystallography remains the gold standard for structural confirmation despite newer software availability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.